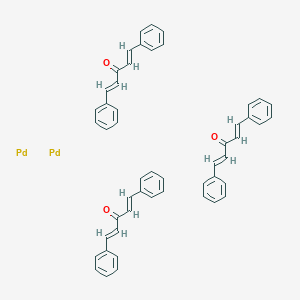

Bis(dibenzylideneacetone)palladium

Description

Properties

IUPAC Name |

(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;palladium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C17H14O.2Pd/c3*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;;/h3*1-14H;;/b3*13-11+,14-12+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYPYTURSJDMMMP-WVCUSYJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pd].[Pd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H42O3Pd2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

915.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51364-51-3, 52409-22-0 | |

| Record name | Palladium, tris[μ-[(1,2-η:4,5-η)-(1E,4E)-1,5-diphenyl-1,4-pentadien-3-one]]di | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one; palladium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Bis(dibenzylideneacetone)palladium(0) synthesis and characterization"

An In-Depth Technical Guide to Bis(dibenzylideneacetone)palladium(0): Synthesis, Characterization, and Application

Authored by: A Senior Application Scientist

Abstract

This compound(0) [Pd(dba)₂], and its closely related derivative tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], are cornerstone catalyst precursors in modern organic synthesis.[1][2] Their utility stems from their capacity to serve as a convenient and relatively stable source of palladium(0), which is the active catalytic species for a vast array of cross-coupling reactions that form the bedrock of pharmaceutical, agrochemical, and materials science research.[3][4] This guide provides an in-depth exploration of the synthesis, characterization, and critical handling considerations for Pd(dba)₂, tailored for researchers, scientists, and professionals in drug development. The focus is not merely on procedural steps but on the underlying chemical principles and practical insights that ensure reproducibility and success in the laboratory.

Introduction: The Significance of Pd(dba)₂ in Homogeneous Catalysis

The efficacy of Pd(dba)₂ as a precatalyst lies in the lability of its dibenzylideneacetone (dba) ligands.[5] These olefin ligands are readily displaced by stronger coordinating species, such as phosphine ligands or reactant molecules, in a solution to generate the catalytically active "naked" palladium(0) or its ligated derivatives.[6] This in-situ generation of the active catalyst is a key advantage, offering a more user-friendly alternative to other air-sensitive Pd(0) sources.

While often discussed interchangeably, it is crucial to recognize the relationship between Pd(dba)₂ and Pd₂(dba)₃. In many instances, Pd(dba)₂ is more accurately described as a complex mixture or can even be formulated as Pd₂(dba)₃·dba.[6] For the purposes of many catalytic applications, they are used as equivalents, with Pd₂(dba)₃ being a common commercially available form, often as a chloroform adduct (Pd₂(dba)₃·CHCl₃) for enhanced stability.[1][5] The choice between these precursors is often dictated by the specific reaction conditions and the desired stoichiometry of the palladium source. Despite differences in their solid-state structures, they often generate similar catalytically active species in solution, leading to comparable reactivity in many cross-coupling reactions.[7][8]

The primary applications of Pd(dba)₂ and its derivatives are in palladium-catalyzed cross-coupling reactions, which are fundamental transformations for the formation of carbon-carbon and carbon-heteroatom bonds.[3] These include, but are not limited to:

-

Suzuki-Miyaura Coupling: Formation of C-C bonds between organoborons and organohalides.[9]

-

Heck Reaction: Vinylation of aryl halides.

-

Buchwald-Hartwig Amination: Formation of C-N bonds from aryl halides and amines.[10]

-

Negishi Coupling: Reaction of organozinc compounds with organohalides.

-

Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides.

Synthesis of this compound(0)

The synthesis of Pd(dba)₂ is a staple in many organometallic laboratories. The most common and reliable method involves the reduction of a palladium(II) salt in the presence of the dba ligand. Below are two detailed, field-proven protocols.

Method 1: The Standard Synthesis from Palladium(II) Chloride

This method is a widely adopted procedure that reliably yields Pd(dba)₂. It proceeds via the reduction of Pd(II) to Pd(0) in a methanolic solution, with sodium acetate serving as the base.

Experimental Protocol:

-

Preparation of the Reaction Mixture: To a 250 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add palladium(II) chloride (PdCl₂, 1.00 g, 5.64 mmol), dibenzylideneacetone (dba, 4.12 g, 17.5 mmol), and sodium acetate (4.62 g, 56.4 mmol).

-

Solvent Addition: Add 100 mL of methanol to the flask.

-

Reaction: Stir the suspension at room temperature under a nitrogen atmosphere for 4 hours. The color of the mixture will gradually change from a light brown to a deep purple/violet.

-

Isolation of the Product: After the reaction is complete, filter the mixture through a Büchner funnel.

-

Washing: Wash the collected solid sequentially with water (50 mL) and then ethanol (50 mL).

-

Drying: Dry the resulting dark purple solid under vacuum to a constant weight.

Causality and Insights:

-

Choice of Palladium Source: Palladium(II) chloride is an inexpensive and readily available starting material.

-

Role of Sodium Acetate: Sodium acetate acts as a base to facilitate the reduction of Pd(II) to Pd(0).

-

Excess of dba: An excess of the dba ligand is used to ensure complete coordination to the palladium center and to drive the reaction to completion.

-

Inert Atmosphere: While Pd(dba)₂ is relatively air-stable for a Pd(0) complex, conducting the synthesis under an inert atmosphere (nitrogen or argon) is crucial to prevent oxidation of the newly formed Pd(0) species, which would lead to lower yields and impurities.

Two-Step Synthesis of Tris(dibenzylideneacetone)dipalladium(0) via Pd(dba)₂

In this procedure, Pd(dba)₂ is first synthesized and then used to prepare the more complex Pd₂(dba)₃.[11]

Step 1: Synthesis of this compound(0)

-

Initial Reaction: In a flask under a nitrogen atmosphere, dissolve palladium(II) chloride (1 kg) and anhydrous sodium acetate (0.85 kg) in anhydrous ethanol (32 L).

-

Heating and Addition: Heat the mixture to 80°C and then add dibenzylideneacetone (3 kg).

-

Cooling and Reaction: After 20 minutes of mixing, rapidly cool the mixture to 45°C using an ice water bath. The reaction is then allowed to proceed at 45°C for 3 hours.[11]

-

Isolation: The product, this compound(0), is isolated by filtration.[11]

Step 2: Conversion to Tris(dibenzylideneacetone)dipalladium(0)

-

Solvent and Reactant: In a separate reactor under a nitrogen atmosphere, heat 5L of acetone to 30°C.

-

Reaction: Add the this compound(0) obtained in Step 1 to the heated acetone and react for 3 hours at 30°C.[11]

-

Isolation and Purification: Filter the resulting mixture, wash with deionized water and anhydrous ethanol, and dry in an oven at 40°C to yield tris(dibenzylideneacetone)dipalladium(0).[11]

Quantitative Data Summary

| Parameter | Method 1 (Pd(dba)₂) | Method 2 (Pd₂(dba)₃) |

| Palladium Source | PdCl₂ | PdCl₂ |

| Key Reagents | dba, Sodium Acetate | dba, Sodium Acetate |

| Solvent | Methanol | Anhydrous Ethanol, Acetone |

| Reaction Temp. | Room Temperature | 45°C then 30°C |

| Reaction Time | 4 hours | 3 hours per step |

| Typical Yield | > 90% | ~97% |

Characterization of this compound(0)

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized Pd(dba)₂. The presence of impurities, such as palladium black or unreacted starting materials, can significantly impact its catalytic activity and the reproducibility of reactions.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the structure of Pd(dba)₂ in solution. However, the spectra can be complex due to the dynamic exchange of the dba ligands.[12][13]

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the olefinic and aromatic protons of the dba ligand. These signals are often broadened due to the dynamic exchange processes in solution.[13]

-

¹³C NMR: Similar to the ¹H NMR, the ¹³C NMR spectrum will display signals for the carbonyl, olefinic, and aromatic carbons of the dba ligand.

The complexity of the NMR spectra has been a subject of extensive research, with isotopic labeling studies being employed to elucidate the solution-state structures of these complexes.[12][14]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the complex.[15][16]

-

C=O Stretch: The carbonyl stretch of the dba ligand is a prominent feature in the IR spectrum. In the free dba ligand, this peak appears around 1650 cm⁻¹. Upon coordination to the palladium center, this peak typically shifts to a lower frequency (around 1620-1640 cm⁻¹), indicating a weakening of the C=O bond due to back-bonding from the metal.

-

C=C Stretch: The olefinic C=C stretching frequency also shifts upon coordination to the palladium atom.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and palladium in the sample. This is a crucial technique for confirming the empirical formula of the synthesized complex and ensuring its purity.

Expected Elemental Composition for C₃₄H₂₈O₂Pd (Pd(dba)₂):

| Element | Theoretical % |

| Carbon (C) | 71.02 |

| Hydrogen (H) | 4.91 |

| Palladium (Pd) | 18.51 |

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions must be observed when handling Pd(dba)₂ and its precursors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[17]

-

Handling: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of the fine powder. Avoid contact with skin and eyes.[18] In case of contact, rinse thoroughly with water.[17]

-

Storage: Pd(dba)₂ is air-sensitive and should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container.[19] It is also moisture-sensitive and should be kept in a dry environment, such as a desiccator. For long-term storage, refrigeration is recommended.[17]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Visualizing the Synthetic Workflow and Mechanism

Experimental Workflow for Pd(dba)₂ Synthesis (Method 1)

Caption: Experimental workflow for the synthesis of Pd(dba)₂.

Simplified Reaction Mechanism

Caption: Simplified mechanism of Pd(dba)₂ formation.

Conclusion

This compound(0) is an indispensable tool in the arsenal of the modern synthetic chemist. A thorough understanding of its synthesis, proper characterization, and safe handling is paramount to its successful application. The protocols and insights provided in this guide are intended to equip researchers with the knowledge necessary to confidently prepare and utilize this versatile catalyst precursor, ultimately enabling the discovery and development of novel molecules with significant scientific and commercial impact.

References

-

Wikipedia. Tris(dibenzylideneacetone)dipalladium(0). Available at: [Link]

-

ResearchGate. This compound(0). Available at: [Link]

-

ACS Publications. Pd(dba)₂ vs Pd₂(dba)₃: An in-Depth Comparison of Catalytic Reactivity and Mechanism via Mixed-Ligand Promoted C–N and C–S Coupling Reactions. Available at: [Link]

-

ResearchGate. Pd(dba)(2) vs Pd-2(dba)(3): An in-Depth Comparison of Catalytic Reactivity and Mechanism via Mixed-Ligand Promoted C-N and C-S Coupling Reactions. Available at: [Link]

-

American Chemical Society. Pd(dba)₂ vs Pd₂(dba)₃: An in-Depth Comparison of Catalytic Reactivity and Mechanism via Mixed-Ligand Promoted C−N and C−S Coupling Reactions. Available at: [Link]

-

Semantic Scholar. Pd(dba)2 vs Pd2( dba)3: an in-depth comparison of catalytic reactivity and mechanism via mixed-ligand promoted C-N and C-S coupling reactions. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Essential Guide to this compound(0) in Chemical Research and Development. Available at: [Link]

-

PubMed. Pd(dba)2 vs Pd2(dba)3: an in-depth comparison of catalytic reactivity and mechanism via mixed-ligand promoted C-N and C-S coupling reactions. Available at: [Link]

-

UIV Chem. Quality Tris(dibenzylideneacetone)dipalladium,51364-51-3 (52409-22-0),Pd2(Dba)3. Available at: [Link]

- Google Patents. Process for preparing the tris(dibenzylideneacetone)dipalladium chloroform complex.

-

ACS Publications. The Elusive Structure of Pd₂(dba)₃. Examination by Isotopic Labeling, NMR Spectroscopy, and X-ray Diffraction Analysis. Available at: [Link]

-

ResearchGate. The Elusive Structure of Pd-2(dba)(3). Examination by Isotopic Labeling, NMR Spectroscopy, and X-ray Diffraction Analysis. Available at: [Link]

-

Semantic Scholar. The elusive structure of Pd2(dba)3. Examination by isotopic labeling, NMR spectroscopy, and X-ray diffraction analysis. Available at: [Link]

-

PubMed. The elusive structure of Pd2(dba)3. Examination by isotopic labeling, NMR spectroscopy, and X-ray diffraction analysis. Available at: [Link]

-

The Royal Society of Chemistry. Palladium(0) Complexes of Diferrocenylmercury Diphosphines: Synthesis, X-ray Structure Analyses, Catalytic Isomerization, and C-Cl Bond Activation. Available at: [Link]

-

PubMed. Exploiting noninnocent (E,E)-dibenzylideneacetone (dba) effects in palladium(0)-mediated cross-coupling reactions: modulation of the electronic properties of dba affects catalyst activity and stability in ligand and ligand-free reaction systems. Available at: [Link]

-

ResearchGate. This compound(0). Available at: [Link]

-

ResearchGate. Experimental IR spectrum of the [Pd(DABA)Cl2] complex. Available at: [Link]

-

ACS Publications. A Comparative Study of Dibenzylideneacetone Palladium Complexes in Catalysis. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

ResearchGate. FT‐IR spectra of dba ligand (a) Pd2(dba)3 complex (b) in KBr pellet. Available at: [Link]

-

Loba Chemie. BIS (DIBENZYLIDENEACETONE) PALLADIUM (0). Available at: [Link]

-

Wikipedia. Inorganic chemistry. Available at: [Link]

-

ResearchGate. Pd-2(dba)(3) as a Precursor of Soluble Metal Complexes and Nanoparticles: Determination of Palladium Active Species for Catalysis and Synthesis. Available at: [Link]

-

Chemical Communications (RSC Publishing). Reaction monitoring reveals poisoning mechanism of Pd2(dba)3 and guides catalyst selection. Available at: [Link]

-

Biointerface Research in Applied Chemistry. Palladium Complexes Based on 2-Hydrazinopyridine Ligand: Synthesis, Spectroscopic Studies, DFT Calculations, and Cytotoxicity. Available at: [Link]

-

ACS Publications. Pd2(dba)3 as a Precursor of Soluble Metal Complexes and Nanoparticles: Determination of Palladium Active Species for Catalysis and Synthesis. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Pd(dba)2: Your Key to Advanced C-C and C-N Bond Formation Catalysis. Available at: [Link]

-

PMC - NIH. An efficient, palladium-catalyzed, enantioselective synthesis of (2R)-3-butene-1,2-diol and its use in highly selective Heck reactions. Available at: [Link]

-

Taylor & Francis Online. Dibenzylideneacetone – Knowledge and References. Available at: [Link]

-

ACS Publications. The Elusive Structure of Pd₂(dba)₃. Examination by Isotopic Labeling, NMR Spectroscopy, and X-ray Diffraction Analysis. Available at: [Link]

-

Wikipedia. Palladium. Available at: [Link]

Sources

- 1. Tris(dibenzylideneacetone)dipalladium(0) - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pd(dba)2 vs Pd2(dba)3: an in-depth comparison of catalytic reactivity and mechanism via mixed-ligand promoted C-N and C-S coupling reactions. | Semantic Scholar [semanticscholar.org]

- 9. 97%, powder | Sigma-Aldrich [sigmaaldrich.com]

- 10. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 11. Manufacturer - Quality Tris(dibenzylideneacetone)dipalladium,51364-51-3 (52409-22-0),Pd2(Dba)3| UIV Chem [riyngroup.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. The elusive structure of Pd2(dba)3. Examination by isotopic labeling, NMR spectroscopy, and X-ray diffraction analysis: synthesis and characterization of Pd2(dba-Z)3 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. fishersci.com [fishersci.com]

- 18. store.sangon.com [store.sangon.com]

- 19. strem.com [strem.com]

A Comprehensive Technical Guide to the Physical and Chemical Properties of Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]

Foreword: Unveiling the Workhorse of Modern Catalysis

In the landscape of synthetic organic chemistry, particularly within pharmaceutical and materials science research, the ability to efficiently construct carbon-carbon and carbon-heteroatom bonds is paramount. Among the myriad of tools available to the modern chemist, palladium-catalyzed cross-coupling reactions stand as a cornerstone technology. At the heart of many of these transformations lies a deceptively simple yet remarkably versatile precursor: Bis(dibenzylideneacetone)palladium(0), or Pd(dba)₂. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the core physical and chemical properties of Pd(dba)₂, offering not just a compilation of data, but a field-proven perspective on its practical application and the causality behind its reactivity.

Molecular Architecture and Electronic Signature: The Foundation of Reactivity

This compound(0) is a coordination complex where the central palladium atom is in the zero-valent state [Pd(0)]. This electron-rich nature is fundamental to its role as a catalyst precursor. The dibenzylideneacetone (dba) ligands, which are α,β-unsaturated ketones, coordinate to the palladium center through their alkene double bonds. This interaction is a delicate balance: the dba ligands are sufficiently labile to be easily displaced by other ligands (such as phosphines) or substrates in a reaction mixture, yet they provide enough stability to the Pd(0) center to make the complex air- and moisture-sensitive, but manageable under appropriate laboratory conditions.[1][2]

The structure of Pd(dba)₂ in the solid state has been a subject of interest, and it's crucial to understand that the commercially available material can sometimes be a mixture or adduct.[3][4] The coordination geometry around the palladium atom is typically trigonal planar. This open coordination sphere is a key feature, as it allows for the facile oxidative addition of substrates, the initial step in most cross-coupling catalytic cycles.

Physicochemical Properties: A Practical Overview

The physical properties of Pd(dba)₂ are critical for its handling, storage, and use in reactions. Below is a summary of its key physicochemical characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₃₄H₂₈O₂Pd | [5] |

| Molar Mass | 575.06 g/mol | [5] |

| Appearance | Dark purple to reddish-brown crystalline powder | [5] |

| Melting Point | 150-155 °C (decomposes) | [5] |

| Solubility | ||

| Water | Insoluble | |

| Tetrahydrofuran (THF) | Soluble | |

| Toluene | Soluble | |

| Chloroform | Slightly Soluble | |

| Dichloromethane (DCM) | Soluble | |

| Acetone | Slightly Soluble | |

| Ethanol | Insoluble | |

| Stability | Air and moisture sensitive. Decomposes upon exposure to light and heat. | [5] |

Expert Insight: The dark, intense color of Pd(dba)₂ is a useful visual indicator of its integrity. Decomposition is often accompanied by a color change to a black or grayish powder, indicating the formation of palladium black. While it can be handled in air for brief periods, for quantitative and reproducible results, it is imperative to store Pd(dba)₂ under an inert atmosphere (nitrogen or argon) and in a refrigerator.[6] The quality of commercial batches of Pd(dba)₂ can vary, which can impact catalytic activity.[4][7]

Chemical Reactivity: The Gateway to Catalysis

The chemical utility of Pd(dba)₂ is almost exclusively centered on its role as a precursor to catalytically active Pd(0) species.[1][2] The dba ligands are considered "innocent" in that they are typically displaced during the catalytic cycle, but their electronic properties can influence the stability and reactivity of the palladium center.[8]

Generation of the Active Catalyst

In a typical cross-coupling reaction, Pd(dba)₂ is introduced into the reaction mixture along with a supporting ligand, most commonly a phosphine or an N-heterocyclic carbene (NHC). The dba ligands are readily displaced by these stronger donor ligands to form the true catalytically active species, often a 14-electron Pd(0) complex of the type L₂Pd(0).

Caption: In-situ generation of the active catalyst from Pd(dba)₂.

The choice of the ancillary ligand (L) is critical and is tailored to the specific cross-coupling reaction being performed. The ligand influences the stability, solubility, and reactivity of the palladium catalyst, ultimately dictating the efficiency and selectivity of the transformation.

Role in Key Cross-Coupling Reactions

Pd(dba)₂ is a versatile precursor for a wide array of palladium-catalyzed cross-coupling reactions, which are foundational in modern organic synthesis. Some of the most prominent examples include:

-

Suzuki-Miyaura Coupling: Formation of C-C bonds between organoboron compounds and organic halides or triflates.[9]

-

Heck Reaction: Formation of C-C bonds between alkenes and aryl or vinyl halides.

-

Negishi Coupling: Formation of C-C bonds between organozinc compounds and organic halides.[10]

-

Buchwald-Hartwig Amination: Formation of C-N bonds between amines and aryl or vinyl halides.[4]

-

Sonogashira Coupling: Formation of C-C bonds between terminal alkynes and aryl or vinyl halides.

The common thread in these reactions is the ability of the Pd(0) catalyst, generated from Pd(dba)₂, to undergo oxidative addition with the organic halide, initiating the catalytic cycle.

Experimental Protocol: A Validated Suzuki-Miyaura Coupling

To illustrate the practical application of Pd(dba)₂, a detailed, step-by-step protocol for a Suzuki-Miyaura coupling reaction is provided below. This protocol is designed to be a self-validating system, with clear instructions and explanations for each step.

Reaction: Coupling of 4-bromoanisole with phenylboronic acid.

Materials:

-

4-Bromoanisole (1.0 mmol, 187 mg)

-

Phenylboronic acid (1.2 mmol, 146 mg)

-

This compound(0) [Pd(dba)₂] (0.02 mmol, 11.5 mg)

-

Tri-tert-butylphosphine [P(t-Bu)₃] (0.04 mmol, 8.1 mg) or a 10 wt% solution in hexanes

-

Potassium phosphate (K₃PO₄), tribasic (2.0 mmol, 424 mg)

-

Anhydrous, degassed toluene (5 mL)

-

Schlenk flask or sealed reaction vial

-

Magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon) supply

Methodology:

-

Vessel Preparation: To a clean, dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 4-bromoanisole, phenylboronic acid, and potassium phosphate.

-

Causality: Using a dry reaction vessel is crucial to prevent quenching of the organoboron reagent and potential deactivation of the catalyst. The base (K₃PO₄) is essential for the transmetalation step of the catalytic cycle.[9]

-

-

Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas (nitrogen or argon).

-

Causality: The Pd(0) catalyst is sensitive to oxygen, which can lead to its oxidation and deactivation. Maintaining an inert atmosphere throughout the reaction is critical for catalytic efficiency.

-

-

Catalyst Preparation: In a separate, small vial under an inert atmosphere, weigh Pd(dba)₂ and the phosphine ligand. Dissolve them in a small amount of the degassed toluene.

-

Causality: Pre-dissolving the catalyst and ligand ensures their homogeneous distribution upon addition to the reaction mixture. The phosphine ligand displaces the dba ligands to form the more active L₂Pd(0) catalyst.

-

-

Reaction Initiation: Add the degassed toluene to the Schlenk flask containing the substrates and base. Begin stirring to form a suspension. Using a syringe, add the catalyst/ligand solution to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 80 °C with vigorous stirring.

-

Causality: Heating accelerates the rate of the reaction. The specific temperature is often optimized for a given substrate pair and catalyst system.

-

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired biaryl product.

Visualizing the Catalytic Cycle: The Suzuki-Miyaura Pathway

The following diagram, rendered in DOT language, illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, initiated by a Pd(0) species generated from Pd(dba)₂.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Concluding Remarks: A Versatile and Indispensable Tool

This compound(0) remains a cornerstone of modern synthetic chemistry due to its reliability as a Pd(0) precursor. Its well-defined, albeit sensitive, nature allows for the in-situ generation of a wide variety of catalytically active species, making it a versatile tool for the construction of complex molecular architectures. A thorough understanding of its physical and chemical properties, as outlined in this guide, is essential for its effective and reproducible application in the research and development of novel chemical entities. By appreciating the causality behind its reactivity and adhering to best practices for its handling and use, researchers can fully harness the synthetic power of this indispensable catalyst precursor.

References

- Amatore, C., & Jutand, A. (2000). Role of dba in the reactivity of palladium(0) complexes. Journal of Organometallic Chemistry, 595(1), 123-134.

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with 2,5-Difluorophenylboronic Acid.

- Fisher Scientific. (2025). SAFETY DATA SHEET: this compound.

- Gooßen, L. J., et al. (2019). A Comparative Study of Dibenzylideneacetone Palladium Complexes in Catalysis. Organic Process Research & Development, 23(7), 1436-1444.

- Kapdi, A. R., et al. (2013). The Elusive Structure of Pd₂(dba)₃. Examination by Isotopic Labeling, NMR Spectroscopy, and X-ray Diffraction Analysis. Journal of the American Chemical Society, 135(22), 8388-8399.

- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.

- Sigma-Aldrich. (n.d.). Tris(dibenzylideneacetone)dipalladium(0).

- Strem Chemicals, Inc. (2021). Safety Data Sheet: this compound(0) [Pd(dba)2].

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: this compound(0).

- Wikipedia. (2023). Tris(dibenzylideneacetone)dipalladium(0).

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- Fairlamb, I. J. S., et al. (2006). Exploiting noninnocent (E,E)-dibenzylideneacetone (dba) effects in palladium(0)-mediated cross-coupling reactions: Modulation of the electronic properties of dba affects catalyst activity and stability in ligand and ligand-free reaction systems. Dalton Transactions, (44), 5265-5275.

- Reddit. (2023). Pd(dba)2 stability.

- ResearchGate. (2019). A Comparative Study of Dibenzylideneacetone Palladium Complexes in Catalysis.

- ResearchGate. (2014). Pd(dba)2 vs Pd-2(dba)(3): An in-Depth Comparison of Catalytic Reactivity and Mechanism via Mixed-Ligand Promoted C-N and C-S Coupling Reactions.

- Royal Society of Chemistry. (2021). Palladium(0) complexes of diferrocenylmercury diphosphines: synthesis, X-ray structure analyses, catalytic isomerization, and C–Cl bond activation.

- Weber, P., et al. (2019). A Comparative Study of Dibenzylideneacetone Palladium Complexes in Catalysis. Organic Process Research & Development, 23(7), 1436-1444.

- Kapdi, A. R., et al. (2013). The Elusive Structure of Pd₂(dba)₃. Examination by Isotopic Labeling, NMR Spectroscopy, and X-ray Diffraction Analysis. Journal of the American Chemical Society, 135(22), 8388-8399.

- Weber, P., et al. (2019). A Comparative Study of Dibenzylideneacetone Palladium Complexes in Catalysis. Organic Process Research & Development, 23(7), 1436-1444.

- Wikipedia. (2023). Tris(dibenzylideneacetone)dipalladium(0).

- Raleigh News & Observer. (2014). Determination of the Solubility Limit of Tris(dibenzylideneacetone) dipalladium(0) in Tetrahydrofuran/Water Mixtures.

- Raleigh News & Observer. (2014). Determination of the Solubility Limit of Tris(dibenzylideneacetone) dipalladium(0) in Tetrahydrofuran/Water Mixtures.

- Fairlamb, I. J. S., et al. (2006). Exploiting noninnocent (E,E)-dibenzylideneacetone (dba) effects in palladium(0)-mediated cross-coupling reactions: Modulation of the electronic properties of dba affects catalyst activity and stability in ligand and ligand-free reaction systems. Dalton Transactions, (44), 5265-5275.

- Fairlamb, I. J. S., et al. (2006). Exploiting noninnocent (E,E)-dibenzylideneacetone (dba) effects in palladium(0)-mediated cross-coupling reactions: Modulation of the electronic properties of dba affects catalyst activity and stability in ligand and ligand-free reaction systems. Dalton Transactions, (44), 5265-5275.

- Reddit. (2023). Pd(dba)2 stability.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. rose-hulman.edu [rose-hulman.edu]

- 6. reddit.com [reddit.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pure.york.ac.uk [pure.york.ac.uk]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Tris(dibenzylideneacetone)dipalladium(0) - Wikipedia [en.wikipedia.org]

"Mechanism of action of bis(dibenzylideneacetone)palladium in catalysis"

An In-Depth Technical Guide

Mechanism of Action of Bis(dibenzylideneacetone)palladium in Catalysis

Abstract

This compound(0), commonly abbreviated as Pd(dba)₂, is a cornerstone organometallic complex that serves as a highly versatile and stable precatalyst in a vast array of palladium-catalyzed cross-coupling reactions.[1] Its prevalence in both academic and industrial laboratories stems from its relative air stability and ease of handling, which contrasts with other Pd(0) sources.[1][2] This guide provides an in-depth exploration of the mechanistic intricacies of Pd(dba)₂, from its initial activation to its role within the catalytic cycles of seminal transformations such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. We will dissect the fundamental steps—oxidative addition, transmetalation or migratory insertion, and reductive elimination—elucidating the critical role of supporting ligands and the nuanced behavior of the dibenzylideneacetone ligand itself.

Introduction: The Role of Pd(dba)₂ as a Pd(0) Precatalyst

In the field of organic synthesis, palladium-catalyzed cross-coupling reactions represent one of the most powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[3] At the heart of these transformations is a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. While highly reactive, the necessary Pd(0) species are often unstable. Pd(dba)₂ provides an elegant solution, serving as a stable, solid source of Pd(0).[1]

The dibenzylideneacetone (dba) ligands are olefins that coordinate to the palladium center through their π-systems. They act as "placeholder" ligands; they are electronically unsaturated and weakly bound, making them readily displaceable by more strongly coordinating ligands, such as phosphines or N-heterocyclic carbenes (NHCs), which are essential for catalytic activity.[2][4] This facile ligand exchange is the key to activating the precatalyst in situ.

Figure 1: Simplified structure of this compound(0).

Catalyst Activation: From Precatalyst to the Active Species

The journey from the stable Pd(dba)₂ precatalyst to a catalytically competent species is a critical initiation phase. This activation process is not merely a simple ligand swap but a complex equilibrium that dictates the concentration of the true active catalyst.

The process begins with the introduction of a supporting ligand (L), typically a phosphine, into the reaction mixture containing Pd(dba)₂. The more strongly donating phosphine ligand displaces the labile dba ligands to generate a series of LₙPd(0) complexes.

Key Steps in Activation:

-

Ligand Displacement: One or both dba ligands dissociate from the Pd(0) center.

-

Coordination: One or more equivalents of the supporting ligand (L) coordinate to the Pd(0) center, forming complexes such as (L)Pd(dba), (L)₂Pd(dba), and ultimately (L)₂Pd.

-

Equilibrium: An equilibrium is established between various species, such as (L)₃Pd and the highly reactive, coordinatively unsaturated 14-electron (L)₂Pd and 12-electron (L)Pd species.[5]

It is widely accepted that the 14-electron bis-ligated Pd(0)L₂ complex, and particularly the 12-electron mono-ligated Pd(0)L species, are the most active in the subsequent oxidative addition step.[5][6] The concentration of these highly reactive, low-coordinate species is influenced by the steric and electronic properties of the ligand L. Bulky, electron-rich ligands tend to favor the formation of monoligated species, which are often more reactive.

Figure 2: Activation pathway of the Pd(dba)₂ precatalyst.

The non-innocent nature of the dba ligand is a crucial consideration. Studies have shown that the electronic properties of the dba ligand itself can modulate catalyst activity.[7][8] Furthermore, under certain reaction conditions, the dba ligand can undergo side reactions, such as bis-arylation, which can lead to the formation of modified palladium species with altered catalytic activity or even catalyst deactivation.[9]

The Canonical Catalytic Cycle

Once the active LₙPd(0) catalyst is generated, it enters a catalytic cycle that is fundamental to most palladium-catalyzed cross-coupling reactions. This cycle consists of three primary steps: oxidative addition, transmetalation (or a related step), and reductive elimination.[3][10]

Oxidative Addition

This is the first and often rate-determining step of the catalytic cycle.[6][11] The active, electron-rich Pd(0) complex reacts with an organic electrophile (R-X), such as an aryl or vinyl halide. In this process, the palladium center inserts into the R-X bond, formally being oxidized from Pd(0) to Pd(II). This forms a new, square-planar Pd(II) complex, LₙPd(R)(X).[12]

The propensity for oxidative addition is dependent on the nature of the halide, with the reactivity order being I > Br > OTf > Cl >> F.[5] Mechanistic studies have revealed that this step can proceed through two main pathways[6][13][14]:

-

Concerted Mechanism: A three-centered transition state involving the palladium, the ipso-carbon, and the halogen atom. This is common for monoligated Pd(L) species.[6][13]

-

Nucleophilic Displacement (SₙAr-like): The palladium complex acts as a nucleophile, attacking the ipso-carbon and displacing the halide. This pathway is often preferred by bis-ligated Pd(L)₂ complexes.[6][13]

Transmetalation (Suzuki-Miyaura Coupling Example)

Following oxidative addition, the next step involves the introduction of the nucleophilic coupling partner. In the Suzuki-Miyaura reaction, this is achieved through transmetalation. An organoboron reagent (R'-BY₂), activated by a base, transfers its organic group (R') to the palladium(II) center, displacing the halide (X).[10][15] The base is critical, forming a more nucleophilic "ate" complex (e.g., [R'B(OH)₃]⁻) that facilitates the transfer of the R' group to the palladium. This step results in the formation of a diorganopalladium(II) intermediate, LₙPd(R)(R').

Reductive Elimination

This is the final, product-forming step of the cycle. The two organic ligands (R and R') on the diorganopalladium(II) intermediate couple, forming a new R-R' bond.[16][17] Simultaneously, the palladium center is reduced from Pd(II) back to Pd(0), regenerating the active LₙPd(0) catalyst, which can then begin a new cycle.[18] For reductive elimination to occur, the R and R' groups must typically be in a cis orientation on the square-planar complex.

Figure 3: General catalytic cycle for the Suzuki-Miyaura cross-coupling.

Variations in Key Mechanistic Steps

While the three-step cycle provides a robust framework, the specific nature of the second step can vary significantly depending on the named reaction.

-

Heck Reaction: Instead of transmetalation, the LₙPd(II)(R)(X) complex coordinates with an alkene. This is followed by a migratory insertion (or carbopalladation), where the R group migrates to one of the alkene carbons, forming a new C-C bond and a σ-alkylpalladium intermediate.[12][19] The cycle concludes with a β-hydride elimination step, which forms the substituted alkene product and a hydridopalladium(II) species, from which the Pd(0) catalyst is regenerated by the base.[19][20]

-

Buchwald-Hartwig Amination: After oxidative addition, the amine (R'₂NH) coordinates to the palladium center. The base then deprotonates the coordinated amine to form a palladium-amido complex.[21][22] This is followed by reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[18]

Experimental Protocols and Considerations

The successful execution of a Pd(dba)₂-catalyzed reaction hinges on careful experimental design. As the active catalyst is generated in situ, factors such as solvent purity, reagent quality, and the maintenance of an inert atmosphere are paramount to achieving reproducible results.

General Protocol for In Situ Catalyst Generation and Use

This protocol is a representative example for a Suzuki-Miyaura coupling and should be optimized for specific substrates.

Materials:

-

This compound(0) [Pd(dba)₂]

-

Phosphine Ligand (e.g., Tricyclohexylphosphine, PCy₃)

-

Aryl Bromide (Ar-Br)

-

Arylboronic Acid (Ar'-B(OH)₂)

-

Base (e.g., K₂CO₃, anhydrous)

-

Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

-

Schlenk flask or similar reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: To a flame-dried Schlenk flask under a positive pressure of inert gas, add the aryl bromide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Precatalyst Addition: In a separate vial, weigh out Pd(dba)₂ (0.01 mmol, 1 mol%) and the phosphine ligand (e.g., PCy₃, 0.022 mmol, 2.2 mol%). Add these solids to the Schlenk flask. Note: The Pd:ligand ratio is a critical parameter for optimization.

-

Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., 5 mL of toluene) to the flask via syringe.

-

Reaction: The flask is sealed and the mixture is stirred at the desired temperature (e.g., 80-110 °C). The reaction progress is monitored by TLC or GC-MS.

-

Workup: Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite to remove inorganic salts and palladium black. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

Impact of Reaction Parameters

The choice of ligand, base, and solvent can have a profound impact on reaction efficiency. The following table summarizes hypothetical outcomes for a generic Suzuki coupling, illustrating the importance of optimization.

| Entry | Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) |

| 1 | Pd(dba)₂ (1) | PPh₃ (2.2) | K₂CO₃ | Toluene | 65 |

| 2 | Pd(dba)₂ (1) | PCy₃ (2.2) | K₂CO₃ | Toluene | 92 |

| 3 | Pd(dba)₂ (1) | XPhos (2.2) | K₃PO₄ | Dioxane | 98 |

| 4 | Pd(OAc)₂ (1) | SPhos (2.2) | K₃PO₄ | Dioxane | 95 |

| 5 | Pd(dba)₂ (1) | PCy₃ (2.2) | NaOtBu | Toluene | 88 |

This table is for illustrative purposes only.

The data highlight that bulky, electron-rich phosphine ligands like PCy₃ (Entry 2) and biarylphosphines like XPhos (Entry 3) often provide superior results compared to less donating ligands like PPh₃ (Entry 1). The choice of base and solvent is also interdependent and substrate-specific.

Conclusion

This compound(0) is more than just a convenient source of palladium; it is an integral component of a dynamic catalytic system. Its mechanism of action begins with a crucial activation step, where labile dba ligands are displaced to form a low-coordinate, highly active Pd(0) species. This active catalyst then orchestrates the elegant sequence of oxidative addition, transmetalation (or a related transformation), and reductive elimination to forge new chemical bonds with remarkable efficiency and selectivity. A thorough understanding of these fundamental mechanistic principles, the non-innocent role of the dba ligand, and the influence of ancillary ligands and reaction conditions is essential for researchers and scientists to rationally design, optimize, and troubleshoot the powerful cross-coupling reactions that are vital to modern drug development and materials science.

References

Sources

- 1. nbinno.com [nbinno.com]

- 2. heraeus-precious-metals.com [heraeus-precious-metals.com]

- 3. oxidative addition and palladium coupling [employees.csbsju.edu]

- 4. portal.tpu.ru [portal.tpu.ru]

- 5. web.uvic.ca [web.uvic.ca]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Exploiting noninnocent (E,E)-dibenzylideneacetone (dba) effects in palladium(0)-mediated cross-coupling reactions: modulation of the electronic properties of dba affects catalyst activity and stability in ligand and ligand-free reaction systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Reaction monitoring reveals poisoning mechanism of Pd2(dba)3 and guides catalyst selection - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Heck reaction - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Yoneda Labs [yonedalabs.com]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. jk-sci.com [jk-sci.com]

- 19. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 22. chem.libretexts.org [chem.libretexts.org]

A Foundational Catalyst: The Discovery and Enduring Legacy of Bis(dibenzylideneacetone)palladium(0)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of a New Era in Catalysis

In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions stand as an indispensable pillar, enabling the construction of complex molecular architectures with unparalleled efficiency and precision. The significance of this field was formally recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their development of palladium-catalyzed cross-couplings. Central to the widespread adoption and evolution of these transformative reactions is the development of stable and reliable sources of palladium(0). Among the pantheon of palladium precatalysts, bis(dibenzylideneacetone)palladium(0), commonly abbreviated as Pd(dba)₂, holds a place of historical and practical importance. This technical guide delves into the discovery, history, synthesis, properties, and catalytic applications of Pd(dba)₂, offering field-proven insights for professionals in research and drug development.

The Genesis of a Catalyst: Discovery and Historical Context

The story of Pd(dba)₂ begins in the fertile ground of the burgeoning field of organopalladium chemistry. Prior to the 1970s, the use of palladium in catalysis was gaining momentum, but a need existed for stable, easily handled, and reactive sources of palladium in its catalytically active zerovalent state.

In 1970, a seminal communication by a team of Japanese chemists, Y. Takahashi, Ts. Ito, S. Sakai, and Y. Ishii, from Nagoya University, announced the synthesis of a novel palladium(0) complex: this compound(0)[1]. This discovery was a significant breakthrough, providing the chemical community with a convenient and relatively air-stable source of Pd(0). The dibenzylideneacetone (dba) ligand, a simple organic compound derived from the condensation of acetone and benzaldehyde, proved to be an effective stabilizing agent for the zerovalent palladium center, yet labile enough to be readily displaced by other ligands in solution, a critical feature for a successful precatalyst.

The introduction of Pd(dba)₂ and its close relative, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), which was also reported in the early 1970s, revolutionized the practice of palladium-catalyzed reactions. These complexes offered a significant advantage over earlier Pd(0) sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), which is notoriously air-sensitive. The dba-based precatalysts could be handled with greater ease, facilitating their widespread adoption in both academic and industrial laboratories.

Synthesis and Physicochemical Properties

While the original 1970 communication by Takahashi and colleagues was brief, the general principle for the synthesis of Pd(dba)₂ involves the reduction of a palladium(II) salt in the presence of the dibenzylideneacetone ligand. A common approach for synthesizing dba-palladium complexes involves the in-situ reduction of a palladium(II) source, such as palladium(II) chloride or sodium tetrachloropalladate(II), in a suitable solvent.

Experimental Protocol: A Representative Synthesis

The following protocol describes a general method for the synthesis of a Pd(dba) complex, adapted from procedures for related compounds. It is important to note that the specific conditions for obtaining pure Pd(dba)₂ may require optimization.

Materials:

-

Palladium(II) chloride (PdCl₂)

-

Dibenzylideneacetone (dba)

-

Sodium acetate (NaOAc)

-

Methanol (MeOH), anhydrous

-

Acetone, anhydrous

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), a flask is charged with palladium(II) chloride and methanol. The mixture is stirred to form a suspension.

-

In a separate flask, dibenzylideneacetone and sodium acetate are dissolved in a mixture of methanol and acetone.

-

The palladium(II) chloride suspension is then added to the dibenzylideneacetone solution.

-

The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by the formation of a deep purple or reddish-brown precipitate.

-

Upon completion of the reaction, the solid product is collected by filtration.

-

The collected solid is washed sequentially with water and methanol to remove any unreacted starting materials and inorganic byproducts.

-

The final product is dried under vacuum to yield this compound(0) as a powder.

It is crucial to handle the final product under an inert atmosphere as it is air-sensitive, although significantly more stable than many other Pd(0) sources.

Physicochemical and Spectroscopic Data

The properties of this compound(0) are summarized in the table below. It is important to note that the purity of commercially available batches of dba-palladium complexes can be variable, which may affect their reactivity.

| Property | Value |

| Chemical Formula | C₃₄H₂₈O₂Pd |

| Molecular Weight | 575.00 g/mol |

| Appearance | Reddish-brown to purple or black powder/crystals[2] |

| Melting Point | ~135-150 °C (decomposes)[3][4] |

| Solubility | Insoluble in water. Slightly soluble in dichloromethane, chloroform, and benzene. Soluble in acetone and acetonitrile.[4] |

| Stability | Air-sensitive, though more stable than many other Pd(0) sources. Should be stored under an inert atmosphere in a cool, dark place. |

Spectroscopic Characterization: Detailed spectroscopic data for pure Pd(dba)₂ is not always consistently reported due to its tendency to exist in equilibrium with other species in solution and the common use of the more stable Pd₂(dba)₃. However, characterization would typically involve:

-

Infrared (IR) Spectroscopy: The IR spectrum would show a characteristic shift in the C=O stretching frequency of the dba ligand upon coordination to the palladium center.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the diamagnetic nature of the d(10) Pd(0) center, ¹H and ¹³C NMR spectra can be obtained. The olefinic protons of the dba ligand would exhibit a shift upon coordination to the metal. However, fluxional processes in solution can lead to broad signals.

The Role of Pd(dba)₂ as a Precatalyst: Unlocking Catalytic Activity

The utility of Pd(dba)₂ in cross-coupling reactions stems from its role as a precatalyst . In its solid form, the palladium atom is stabilized by the dba ligands. However, in solution, these ligands can be readily displaced by stronger donor ligands, typically phosphines or N-heterocyclic carbenes (NHCs), to generate the true catalytically active species, a coordinatively unsaturated Pd(0) complex.

The activation of Pd(dba)₂ is a critical step in the catalytic cycle. The general mechanism involves the following equilibrium:

Pd(dba)₂ + nL ⇌ PdLₙ + 2 dba

where 'L' represents a donor ligand. The number of ligands (n) that coordinate to the palladium center depends on the steric and electronic properties of the ligand. For many catalytic cycles, a 14-electron Pd(0)L₂ species is believed to be the active catalyst that enters the oxidative addition step.

Mechanism of Activation and Catalytic Cycle in Heck Coupling

The Heck reaction, the palladium-catalyzed vinylation of aryl or vinyl halides, is a cornerstone of C-C bond formation. The activation of Pd(dba)₂ and the subsequent catalytic cycle are illustrated below.

Figure 1: Activation of Pd(dba)₂ and the Heck Catalytic Cycle.

Step-by-Step Mechanism:

-

Precatalyst Activation: In the presence of a suitable ligand (L), such as a phosphine, the dba ligands are displaced from Pd(dba)₂ to form the active 14-electron Pd(0)L₂ complex.

-

Oxidative Addition: The active catalyst reacts with the aryl or vinyl halide (R-X), leading to the oxidative addition of the R-X bond to the palladium center. This forms a square planar Pd(II) complex.

-

Olefin Coordination: The alkene substrate coordinates to the Pd(II) complex.

-

Migratory Insertion: The 'R' group on the palladium migrates to one of the olefinic carbons, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.

-

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated and transferred to the palladium, forming a palladium-hydride species and the substituted alkene product.

-

Reductive Elimination: In the presence of a base, the palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0)L₂ catalyst and a salt.

Mechanism of Activation and Catalytic Cycle in Suzuki Coupling

The Suzuki coupling reaction, which forges a C-C bond between an organoboron compound and an organohalide, is another widely used transformation where Pd(dba)₂ serves as an effective precatalyst.

Figure 2: Activation of Pd(dba)₂ and the Suzuki Catalytic Cycle.

Step-by-Step Mechanism:

-

Precatalyst Activation: Similar to the Heck reaction, Pd(dba)₂ is activated by ligand exchange to form the catalytically active Pd(0)L₂ species.

-

Oxidative Addition: The Pd(0)L₂ complex undergoes oxidative addition with the organohalide (R¹-X) to yield a Pd(II) intermediate.

-

Transmetalation: This is the key step where the organic group from the organoboron reagent (R²-B(OR)₂) is transferred to the palladium center. This step typically requires the presence of a base to activate the organoboron species.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are eliminated to form the desired C-C coupled product (R¹-R²), regenerating the active Pd(0)L₂ catalyst, which can then re-enter the catalytic cycle.

Conclusion: An Enduring Legacy in Catalysis

The discovery of this compound(0) was a pivotal moment in the history of organometallic chemistry and catalysis. It provided a practical and accessible entry point for countless chemists to explore the power of palladium-catalyzed reactions. While a plethora of more sophisticated and highly active palladium precatalysts have since been developed, Pd(dba)₂ and its derivatives remain relevant and widely used due to their ease of preparation, handling, and cost-effectiveness. The fundamental principles of its activation and catalytic behavior laid the groundwork for the rational design of future generations of catalysts that continue to push the boundaries of chemical synthesis. For researchers and professionals in drug development and materials science, a thorough understanding of the history and function of this foundational catalyst provides a valuable perspective on the evolution and application of one of the most powerful tools in modern chemistry.

References

-

Colacot, T. J. (2012). Development of Preformed Pd Catalysts for Cross-Coupling Reactions, Beyond the 2010 Nobel Prize. ACS Catalysis, 2(7), 1623–1637. [Link]

-

ChemBK. (n.d.). PD(DBA)2. Retrieved from [Link]

- Shaughnessy, K. H. (2015). Development of Palladium Precatalysts that Efficiently Generate LPd(0) Active Species. European Journal of Organic Chemistry, 2015(26), 5737–5753.

-

McIndoe, J. S., & Viciu, M. S. (2016). Real-Time Analysis of Pd₂(dba)₃ Activation by Phosphine Ligands. Chemical Communications, 52(98), 14122-14125. [Link]

-

Takahashi, Y., Ito, Ts., Sakai, S., & Ishii, Y. (1970). A novel palladium(0) complex; this compound(0). Journal of the Chemical Society D: Chemical Communications, (17), 1065. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Aspira Chemical. (n.d.). This compound(0), Pd 17.9%. Retrieved from [Link]

-

PubChem. (n.d.). Pd(dba)2 CHCl3. Retrieved from [Link]

- Seechurn, C. C. J., Kitching, M. O., Colacot, T. J., & Snieckus, V. (2012). Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize.

-

Amatore, C., Jutand, A., & Le Duc, G. (2011). Identification of the Effective Palladium(0) Catalytic Species Generated in Situ from Mixtures of Pd(dba)2 and Bidentate Phosphine Ligands. Determination of Their Rates and Mechanism in Oxidative Addition. Journal of the American Chemical Society, 133(41), 16578–16581. [Link]

- Google Patents. (n.d.). Preparation method of di(dibenzalacetone)palladium(0).

- Google Patents. (n.d.). Process for preparing the tris(dibenzylideneacetone)dipalladium chloroform complex.

-

Wikipedia. (n.d.). Tris(dibenzylideneacetone)dipalladium(0). Retrieved from [Link]

Sources

An In-Depth Technical Guide to Bis(dibenzylideneacetone)palladium(0) [CAS: 32005-36-0]

Introduction: The Cornerstone of Modern Cross-Coupling

In the landscape of synthetic organic chemistry, particularly within pharmaceutical and materials science R&D, palladium-catalyzed cross-coupling reactions represent a transformative toolkit for molecular construction.[1] At the heart of many of these reactions lies the choice of the palladium source. Bis(dibenzylideneacetone)palladium(0), commonly abbreviated as Pd(dba)₂, has emerged as a cornerstone precatalyst due to its unique combination of reactivity and stability.[1] Unlike many other Pd(0) sources, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Pd(dba)₂ exhibits remarkable stability to air and moisture, making it significantly easier to handle and store without special precautions.[1][2]

This guide provides an in-depth technical overview of Pd(dba)₂, from its fundamental properties and structure to its role as a precatalyst and its application in key, field-proven synthetic protocols. It is designed for researchers, chemists, and drug development professionals who seek to leverage this versatile catalyst in their synthetic endeavors.

Section 1: Core Properties and Molecular Structure

Understanding the intrinsic properties of Pd(dba)₂ is the first step toward its effective application. The compound is a dark-purple to brownish-black crystalline solid that is largely insoluble in water but shows slight solubility in organic solvents like chloroform and toluene.[3][4]

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 32005-36-0 | [3][5] |

| Molecular Formula | C₃₄H₂₈O₂Pd | [2][5] |

| Molecular Weight | 575.00 g/mol | [2][5] |

| Appearance | Red-brown to black fine powder | [3][6] |

| Melting Point | ~150 °C (decomposes) | [3][4] |

| Solubility | Insoluble in water; slightly soluble in chloroform. | [3][4] |

| Stability | Air and moisture sensitive; hygroscopic.[2][3][4] | Stable under normal conditions but should be stored under inert gas.[2][6] |

Molecular Structure and the Role of the dba Ligand

The stability and reactivity of Pd(dba)₂ are direct consequences of its unique molecular structure. The central palladium atom is in the zero-valent [Pd(0)] oxidation state. It is coordinated by two dibenzylideneacetone (dba) ligands. The dba ligands, which are conjugated enones, bind to the palladium center through the π-systems of their olefinic double bonds.

The dba ligands are not merely placeholders; they are crucial to the complex's utility. They are labile enough to be easily displaced by other ligands (such as phosphines) in solution to initiate the catalytic cycle, yet they stabilize the electron-rich Pd(0) center, rendering the complex air-stable.[1]

Figure 1: Simplified structure of Pd(dba)₂.

Section 2: The Precatalyst Concept and Mechanism of Action

A critical concept for any scientist using Pd(dba)₂ is that it is a precatalyst . It is not, in itself, the catalytically active species. Its primary function is to serve as a stable, convenient, and soluble source of Pd(0). The true catalyst is formed in situ when the dba ligands are displaced by a more strongly coordinating ligand, typically a phosphine or an N-heterocyclic carbene (NHC), which is added to the reaction mixture.

Activation of the Precatalyst

The activation process is the first step in any catalytic cycle involving Pd(dba)₂. The weakly bound dba ligands dissociate in solution, providing a coordinatively unsaturated Pd(0) center that is readily trapped by the desired ancillary ligand (L), such as a bulky phosphine ligand like XPhos or SPhos. This forms the active "Pd(0)Lₙ" complex which enters the catalytic cycle.

Caption: Activation of the Pd(dba)₂ precatalyst.

The General Catalytic Cycle: Cross-Coupling

Once the active Pd(0)Lₙ catalyst is formed, it can initiate the cross-coupling cycle. While the specifics vary (e.g., transmetalation in Suzuki coupling, migratory insertion in Heck coupling), the general framework involves three key steps:

-

Oxidative Addition: The aryl or vinyl halide (R-X) adds to the Pd(0) center, oxidizing it to a Pd(II) species.

-

Transmetalation / Insertion: The second coupling partner is delivered to the palladium center (e.g., from an organoboron reagent in a Suzuki reaction) or an alkene inserts into the Pd-R bond (Heck reaction).

-

Reductive Elimination: The two coupled fragments (R-R') are expelled from the palladium center, forming the desired product and regenerating the active Pd(0)Lₙ catalyst.

Caption: A generalized cross-coupling catalytic cycle.

Section 3: Field-Proven Protocols and Methodologies

The true value of Pd(dba)₂ is demonstrated in its broad applicability. Below are detailed, step-by-step protocols for two of the most important C-N and C-C bond-forming reactions in drug development.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, crucial for synthesizing anilines and their derivatives.

Reaction: Aryl Halide + Amine → Aryl Amine

Protocol: Synthesis of 4-(p-tolyl)morpholine [7] This protocol details the coupling of 4-chlorotoluene with morpholine, a common transformation in medicinal chemistry.

-

Reagents & Equipment:

-

This compound(0) (Pd(dba)₂)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOt-Bu)

-

4-Chlorotoluene

-

Morpholine

-

Anhydrous Toluene (degassed)

-

Two-necked round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line.

-

-

Step-by-Step Methodology: [7]

-

Inert Atmosphere Setup: To a dry, two-necked flask under a nitrogen or argon atmosphere, add Pd(dba)₂ (36 mg, 0.063 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.).[7]

-

Solvent Addition: Add 5 mL of degassed anhydrous toluene.

-

Pre-catalyst Formation: Stir the resulting mixture at room temperature for 5-10 minutes. This allows for the formation of the active Pd(0)-XPhos complex.

-

Substrate Addition: Add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) followed by morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) to the flask.[7]

-

Reaction: Heat the mixture to reflux (approx. 110 °C) and stir for 6 hours. Monitor reaction progress by TLC or GC.

-

Workup: Cool the reaction to room temperature and quench carefully with 10 mL of water. Separate the organic layer, wash with water (10 mL) and brine (10 mL), then dry over anhydrous Na₂SO₄.[7]

-

Purification: Concentrate the solution under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., hexane:ethyl acetate = 9:1) to yield the desired product.[7]

-

-

Causality and Scientist's Insights:

-

Why XPhos? XPhos is a bulky, electron-rich phosphine ligand. Its steric bulk promotes the reductive elimination step (the final, product-forming step), while its electron-donating nature facilitates the initial oxidative addition of the aryl chloride, which is often a challenging substrate.

-

Why NaOt-Bu? A strong, non-nucleophilic base is required to deprotonate the amine (or the intermediate amine-Pd complex) to facilitate the C-N bond formation without competing in side reactions.

-

Why Degassed Toluene? Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, killing the reaction. Degassing the solvent by bubbling with an inert gas is crucial for reproducibility and high yields.

-

Suzuki-Miyaura Cross-Coupling

The Suzuki reaction is arguably the most widely used C-C bond-forming reaction, celebrated for its functional group tolerance and the commercial availability and low toxicity of its boronic acid reagents.

Reaction: Aryl Halide + Arylboronic Acid → Biaryl

Protocol: Synthesis of 2-Methyl-3-(o-tolyl)xylene

-

Reagents & Equipment:

-

This compound(0) (Pd(dba)₂)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

2-Methylphenylboronic acid

-

2-Chloro-m-xylene

-

Tripotassium phosphate (K₃PO₄)

-

Degassed Toluene and Water

-

Three-necked flask, condenser, magnetic stirrer, nitrogen/argon line.

-

-

Step-by-Step Methodology:

-

Inert Atmosphere Setup: To a dry, three-necked flask under a nitrogen atmosphere, add Pd(dba)₂ (66 mg, 0.115 mmol, 1.5 mol%), SPhos (94 mg, 0.229 mmol, 3.0 mol%), 2-methylphenylboronic acid (1.56 g, 11.5 mmol, 1.5 equiv.), and tripotassium phosphate (4.87 g, 22.9 mmol, 3.0 equiv.).

-

Solvent Addition: Add 15 mL of degassed toluene and 1.5 mL of degassed water.

-

Pre-catalyst Formation: Stir the biphasic mixture at room temperature for 5 minutes.

-

Substrate Addition: Add 2-chloro-m-xylene (1.0 mL, 7.64 mmol, 1.0 equiv.) in one portion.

-

Reaction: Heat the mixture to reflux and stir vigorously for 7 hours.

-

Workup: Cool the reaction to room temperature and quench with 10 mL of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Concentrate the solution under reduced pressure and purify by silica gel column chromatography.

-

-

Causality and Scientist's Insights:

-

Why SPhos? Like XPhos, SPhos is a bulky biarylphosphine ligand that is highly effective for coupling sterically hindered substrates and unreactive aryl chlorides.

-

Why K₃PO₄ and Water? The base is essential for activating the boronic acid in the transmetalation step. K₃PO₄ is a moderately strong base that works well in a biphasic toluene/water system, which often accelerates the reaction.

-

Ligand-to-Palladium Ratio: A 2:1 or higher ratio of ligand to palladium is often used to ensure that the palladium center is fully coordinated and to prevent the formation of palladium black (decomposed, inactive palladium metal).

-

Section 4: Handling, Storage, and Safety

Safe Handling and Personal Protective Equipment (PPE)

As with all chemical reagents, proper handling is paramount.

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.[8]

-

Personal Protective Equipment: Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6][8] In cases where dust may be generated, a respirator is recommended.[6]

-

Hygiene: Avoid contact with skin and eyes.[6] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6][8]

Storage and Stability

Pd(dba)₂ is sensitive to air, moisture, and light over long periods.[2][3]

-

Optimal Storage: To maintain its quality and reactivity, store the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon).[2]

-

Temperature: Refrigeration at 2–8 °C is recommended for long-term storage.[2][3][4]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[2][8]

Conclusion

This compound(0) is more than just a reagent; it is an enabling tool for modern synthetic chemistry. Its status as an air-stable, easily handled, and highly versatile Pd(0) precatalyst makes it an indispensable component of the synthetic chemist's arsenal for constructing complex C-C and C-N bonds.[1][9] By understanding its structure, the mechanism of its activation, and the nuances of field-proven protocols, researchers in drug discovery and materials science can confidently and effectively apply Pd(dba)₂ to accelerate innovation.

References

- Loba Chemie. (2019, January 9). BIS(DIBENZYLIDENEACETONE) PALLADIUM (0) FOR SYNTHESIS MSDS.

- Santa Cruz Biotechnology. This compound(0) Safety Data Sheet.

- Sdfine. This compound Safety Data Sheet.

-

Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

-

PubMed. (2004). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. Retrieved from [Link]

-

UIV Chem. Quality 32005-36-0,PD(DBA)2,this compound(0). Retrieved from [Link]

-

ACS Publications. (2022). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Retrieved from [Link]

-

University of Regensburg. Heck Reaction Lecture Slides. Retrieved from [Link]

-

Organic-Chemistry.org. Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). The Essential Guide to this compound(0) in Chemical Research and Development. Retrieved from [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

-

ResearchGate. Nucleoside Modification Using Buchwald-Hartwig Amination Reactions | Request PDF. Retrieved from [Link]

-

MDPI. (2020). Recent Progress in Pd-Catalyzed Tandem Processes. Retrieved from [Link]

-

Wipf Group, University of Pittsburgh. (2007, January 30). Palladium I. Basic Principles. Retrieved from [Link]

-

ResearchGate. This compound(0) Applications. Retrieved from [Link]

-

PubChem. Pd(dba)2 CHCl3 | C35H29Cl3O2Pd | CID 11072516. Retrieved from [Link]

-

ResearchGate. (2001). A method for palladium-catalyzed cross-couplings of simple alkyl chlorides: Suzuki reactions catalyzed by [Pd-2(dba)(3)]/PCY3. Retrieved from [Link]

-

Semantic Scholar. (2022). The elusive structure of Pd2(dba)3. Examination by isotopic labeling, NMR spectroscopy, and X-ray diffraction analysis. Retrieved from [Link]

-

Loba Chemie. BIS (DIBENZYLIDENEACETONE) PALLADIUM (0) For Synthesis. Retrieved from [Link]

-

Chemical Communications (RSC Publishing). (2017, November 16). Reaction monitoring reveals poisoning mechanism of Pd2(dba)3 and guides catalyst selection. Retrieved from [Link]

-

ResearchGate. (2016). Facile and efficient Suzuki–Miyaura coupling reaction of aryl halides catalyzed by Pd2(dba)3 in ionic liquid/supercritical carbon dioxide biphasic system. Retrieved from [Link]

-

Sdfine. This compound (for synthesis). Retrieved from [Link]

-

Wikipedia. Heck reaction. Retrieved from [Link]

-

Wikipedia. Tris(dibenzylideneacetone)dipalladium(0). Retrieved from [Link]

-

Organic Chemistry Portal. Heck Reaction. Retrieved from [Link]

-

ResearchGate. (2015). Pd-2(dba)(3) as a Precursor of Soluble Metal Complexes and Nanoparticles: Determination of Palladium Active Species for Catalysis and Synthesis | Request PDF. Retrieved from [Link]

-

National Institutes of Health. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Retrieved from [Link]

-

Wikipedia. Palladium. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Pd(dba)2: Your Key to Advanced C-C and C-N Bond Formation Catalysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound CAS#: 32005-36-0 [m.chemicalbook.com]

- 4. 32005-36-0 | CAS DataBase [m.chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. lobachemie.com [lobachemie.com]

- 7. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. nbinno.com [nbinno.com]

A Senior Application Scientist's Guide to the Solubility of Bis(dibenzylideneacetone)palladium [Pd(dba)₂] in Organic Solvents

Executive Summary